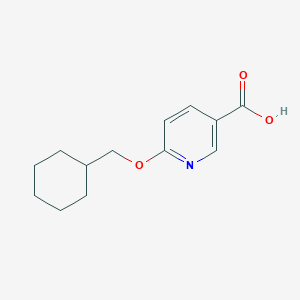

6-(Cyclohexylmethoxy)nicotinic acid

Description

BenchChem offers high-quality 6-(Cyclohexylmethoxy)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Cyclohexylmethoxy)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

6-(cyclohexylmethoxy)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H17NO3/c15-13(16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,15,16) |

InChI Key |

IZQBITQBLJSQFI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)COC2=NC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Cyclohexylmethoxy)nicotinic Acid: Synthesis, Properties, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including lipid-lowering and anti-inflammatory effects.[1][2] The modification of the pyridine ring at the 6-position has been a key strategy in the development of novel nicotinic acid receptor ligands with altered potency, selectivity, and pharmacokinetic profiles. This guide focuses on a specific, yet under-characterized derivative, 6-(Cyclohexylmethoxy)nicotinic acid, providing a comprehensive overview of its chemical structure, a plausible synthetic route, predicted physicochemical properties, and potential pharmacological applications. This document is intended to serve as a foundational resource for researchers interested in the exploration of this and related compounds in drug discovery programs.

Chemical Structure and Nomenclature

IUPAC Name: 6-(Cyclohexylmethoxy)pyridine-3-carboxylic acid

Chemical Formula: C₁₃H₁₇NO₃

Molecular Weight: 235.28 g/mol

CAS Number: Not available

The chemical structure of 6-(Cyclohexylmethoxy)nicotinic acid features a nicotinic acid core, which is a pyridine ring substituted with a carboxylic acid at the 3-position. The defining feature of this molecule is the cyclohexylmethoxy group attached to the 6-position of the pyridine ring via an ether linkage.

Figure 1: Chemical Structure of 6-(Cyclohexylmethoxy)nicotinic acid

A 2D representation of the molecular structure.

Synthesis of 6-(Cyclohexylmethoxy)nicotinic Acid

Proposed Synthetic Pathway:

A proposed three-step synthesis of the target compound.

Step 1: Esterification of 6-Hydroxynicotinic Acid

The initial step involves the protection of the carboxylic acid group of 6-hydroxynicotinic acid as a methyl ester. This is a standard Fischer esterification procedure.

Protocol:

-

To a solution of 6-hydroxynicotinic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 6-hydroxynicotinate.

Causality: The esterification step is crucial to prevent the acidic proton of the carboxylic acid from interfering with the subsequent base-mediated etherification reaction.

Step 2: Williamson Ether Synthesis

The hydroxyl group of methyl 6-hydroxynicotinate is then alkylated with a suitable cyclohexylmethyl halide, such as (bromomethyl)cyclohexane, via a Williamson ether synthesis.[3][4][5][6][7]

Protocol:

-

Dissolve methyl 6-hydroxynicotinate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (1.5-2.0 eq), to the solution.

-

To this suspension, add (bromomethyl)cyclohexane (1.1-1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain methyl 6-(cyclohexylmethoxy)nicotinate.

Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide intermediate. Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group without causing hydrolysis of the ester.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the methyl ester to yield the desired carboxylic acid.

Protocol:

-

Dissolve methyl 6-(cyclohexylmethoxy)nicotinate (1.0 eq) in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide (2-3 eq), and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4, leading to the precipitation of the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to afford 6-(Cyclohexylmethoxy)nicotinic acid.

Physicochemical Properties

Due to the absence of experimental data for 6-(Cyclohexylmethoxy)nicotinic acid in publicly available databases, the following properties are predicted based on the known properties of nicotinic acid and the contribution of the cyclohexylmethoxy substituent.

| Property | Predicted Value/Range | Method of Estimation / Rationale |

| Melting Point (°C) | 150 - 180 | The introduction of the bulky and flexible cyclohexylmethoxy group is expected to disrupt the crystal lattice packing compared to nicotinic acid (m.p. 237 °C), leading to a lower melting point.[8] |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., methanol, ethanol, DMSO, DMF) | The large, nonpolar cyclohexylmethoxy group will significantly decrease aqueous solubility compared to nicotinic acid. The carboxylic acid moiety will allow for solubility in basic aqueous solutions through salt formation. |

| pKa | 4.5 - 5.0 | The pKa of the carboxylic acid is expected to be similar to that of nicotinic acid (pKa ≈ 4.85), as the 6-substituent is electronically distant and should have a minimal inductive effect on the acidity of the carboxyl group.[8] |

| LogP | 2.5 - 3.5 | The addition of the lipophilic cyclohexylmethoxy group will substantially increase the octanol-water partition coefficient (LogP) compared to nicotinic acid (LogP ≈ 0.36). |

Experimental Protocols for Property Determination

A standard shake-flask method can be employed to determine the aqueous solubility.

Protocol:

-

Add an excess amount of 6-(Cyclohexylmethoxy)nicotinic acid to a known volume of water in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Potentiometric titration is a reliable method for determining the pKa of the carboxylic acid group.

Protocol:

-

Prepare a solution of 6-(Cyclohexylmethoxy)nicotinic acid of known concentration in a co-solvent system (e.g., water-methanol) if aqueous solubility is low.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Potential Pharmacological Properties and In Vitro Evaluation

The pharmacological profile of 6-(Cyclohexylmethoxy)nicotinic acid is currently unknown. However, based on the structure-activity relationships of other 6-substituted nicotinic acid derivatives, some potential activities can be hypothesized.

Hypothesized Pharmacological Targets and Activities

-

Nicotinic Acetylcholine Receptors (nAChRs): The nicotinic acid scaffold is a known pharmacophore for nAChRs.[2] The nature of the substituent at the 6-position can significantly influence the affinity and selectivity for different nAChR subtypes.[9] The bulky and lipophilic cyclohexylmethoxy group may confer selectivity for certain nAChR subtypes.

-

Anti-inflammatory Activity: Nicotinic acid and its derivatives have been shown to possess anti-inflammatory properties.[10][11][12][13][14][15][16] It is plausible that 6-(Cyclohexylmethoxy)nicotinic acid could exhibit similar activity, potentially through modulation of inflammatory pathways.

Experimental Protocols for In Vitro Pharmacological Evaluation

This assay determines the affinity of the test compound for a specific nAChR subtype.[17][18][19][20]

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., α4β2, α7).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor subtype (e.g., [³H]epibatidine for α4β2), and varying concentrations of 6-(Cyclohexylmethoxy)nicotinic acid.

-

Incubation: Incubate the plate at a specific temperature for a set time to allow for binding equilibrium to be reached.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of 6-(Cyclohexylmethoxy)nicotinic acid that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

The FLIPR assay is a high-throughput method to assess the functional activity of a compound at a ligand-gated ion channel like the nAChR by measuring changes in intracellular calcium levels.[21][22][23]

Protocol:

-

Cell Plating: Plate cells expressing the nAChR subtype of interest in a 96- or 384-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Use the FLIPR instrument to add varying concentrations of 6-(Cyclohexylmethoxy)nicotinic acid to the wells.

-

Fluorescence Measurement: The instrument measures the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

-

Data Analysis:

-

Agonist activity: A concentration-dependent increase in fluorescence indicates agonist activity. The EC₅₀ value (concentration for 50% of maximal response) can be determined.

-

Antagonist activity: To test for antagonism, pre-incubate the cells with 6-(Cyclohexylmethoxy)nicotinic acid before adding a known nAChR agonist. A concentration-dependent inhibition of the agonist-induced fluorescence increase indicates antagonist activity, from which an IC₅₀ value can be calculated.

-

Workflow for In Vitro Pharmacological Characterization:

A logical workflow for assessing the in vitro pharmacology of the title compound.

Conclusion and Future Directions

6-(Cyclohexylmethoxy)nicotinic acid represents an intriguing yet unexplored derivative within the broader class of nicotinic acid analogs. This guide has provided a robust framework for its synthesis, a predictive assessment of its physicochemical properties, and a clear path forward for its pharmacological evaluation. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted physicochemical properties suggest a lipophilic molecule with poor aqueous solubility, which will be a critical consideration for formulation and in vivo studies.

Future research should focus on the successful synthesis and purification of 6-(Cyclohexylmethoxy)nicotinic acid, followed by the experimental determination of its physicochemical properties to validate the predictions made herein. Subsequently, a comprehensive in vitro pharmacological profiling, as outlined, will be essential to elucidate its primary biological targets and mechanism of action. The insights gained from these studies will be invaluable in determining the potential of this compound as a lead for the development of novel therapeutics targeting nicotinic acetylcholine receptors or other pathways modulated by nicotinic acid derivatives.

References

- Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8.

-

Bio-protocol. (n.d.). Radioligand Binding Experiments. Retrieved from [Link]

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- BenchChem. (2025). Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Acetylcholine Iodide.

- BenchChem. (2025). Comparative Biological Activity of Methyl 2-(6-methylnicotinyl)acetate and Related Analogs: A Guide for Researchers.

- PDSP. (n.d.). Assay Protocol Book.

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

- Ovid. (n.d.). In vitro screening strategies for nicotinic receptor ligands.

-

PubMed. (2024, March 15). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

- BUE Scholar. (2024, January 19). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastri.

-

PubMed. (2014, September 12). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. Retrieved from [Link]

-

PubMed. (2007, October 15). In vitro screening strategies for nicotinic receptor ligands. Retrieved from [Link]

-

J-Stage. (n.d.). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Retrieved from [Link]

- ResearchGate. (2025, August 6). (PDF) A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers.

- ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.

- CNGBdb. (n.d.). Some 6-substituted nicotinamides: synthesis and antineoplastic activities.

-

MDPI. (2019, July 24). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide.

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

- ResearchGate. (2025, August 5). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile | Request PDF.

-

Semantic Scholar. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Retrieved from [Link]

- Eurasian Chemico-Technological Journal. (2024, August 25). Synthesis and Anti-Inflammatory Activity of New Nicotinoyl Amides.

- Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide.

-

MDPI. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

- PubMed. (n.d.). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights.

- Google Patents. (n.d.). CA1239362A - Method for the production of 6-hydroxynicotinic acid.

- J-Stage. (n.d.). Production of 6-Hydroxynicotinic Acid from Nicotinic Acid by Resting Cells of Pseudomonas jluorescens TN5.

-

MDPI. (2023, February 10). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

- Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.

-

PubMed. (2019, April 2). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Retrieved from [Link]

- PMC - NIH. (n.d.). Nicotinic acid: A case for a vitamin that moonlights for cancer?.

- PMC. (n.d.). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine.

- Discovery - the University of Dundee Research Portal. (n.d.). Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A.

-

ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]

-

MDPI. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Chemsrc. (2025, August 20). Nicotinic acid | CAS#:59-67-6. Retrieved from [Link]

-

PubChem. (n.d.). 6-Aminonicotinic acid | C6H6N2O2 | CID 18496. Retrieved from [Link]

Sources

- 1. db.cngb.org [db.cngb.org]

- 2. mdpi.com [mdpi.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

- 12. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. ect-journal.kz [ect-journal.kz]

- 17. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. moleculardevices.com [moleculardevices.com]

Synthesis of 6-(Cyclohexylmethoxy)nicotinic acid: An In-depth Technical Guide

Introduction

6-(Cyclohexylmethoxy)nicotinic acid is a pyridine carboxylic acid derivative with potential applications in medicinal chemistry and drug development. Its structural motif, featuring a lipophilic cyclohexylmethoxy group appended to a nicotinic acid core, makes it an interesting candidate for modulating biological targets where such physicochemical properties are desirable. This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of 6-(Cyclohexylmethoxy)nicotinic acid, intended for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by relevant literature, ensuring scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 6-(Cyclohexylmethoxy)nicotinic acid can be approached through several strategic disconnections. A logical and efficient retrosynthetic analysis points towards a convergent synthesis, beginning with commercially available starting materials. The primary disconnection is the ether bond, suggesting a Williamson ether synthesis as a key transformation. Further disconnection of the nicotinic acid moiety leads back to simpler, readily accessible precursors.

Two primary synthetic routes are proposed and will be discussed in detail:

-

Route A: A three-step sequence commencing with the esterification of 6-hydroxynicotinic acid, followed by a Williamson ether synthesis to introduce the cyclohexylmethoxy group, and culminating in the hydrolysis of the ester to yield the target carboxylic acid.

-

Route B: An alternative two-step pathway starting with the chlorination of 6-hydroxynicotinic acid, followed by nucleophilic substitution of the resulting 6-chloronicotinic acid with cyclohexylmethoxide.

This guide will focus on providing a detailed, step-by-step protocol for Route A, as it generally offers milder reaction conditions and avoids the use of potentially harsh chlorinating agents.

Synthetic Pathway and Experimental Protocols

Route A: Three-Step Synthesis from 6-Hydroxynicotinic Acid

This synthetic route is comprised of three distinct chemical transformations:

-

Esterification: Protection of the carboxylic acid functionality of 6-hydroxynicotinic acid as a methyl ester.

-

Williamson Ether Synthesis: O-alkylation of the pyridinone oxygen with cyclohexylmethyl bromide.

-

Hydrolysis: Deprotection of the methyl ester to afford the final product.

Caption: Proposed three-step synthesis of 6-(Cyclohexylmethoxy)nicotinic acid.

Step 1: Synthesis of Methyl 6-hydroxynicotinate

The initial step involves the Fischer esterification of 6-hydroxynicotinic acid. This acid-catalyzed reaction with methanol serves to protect the carboxylic acid group, preventing it from interfering with the subsequent base-mediated etherification.

Protocol:

-

To a suspension of 6-hydroxynicotinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.

-

The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate, methyl 6-hydroxynicotinate, is collected by filtration, washed with cold water, and dried under vacuum to yield a white to off-white solid.

| Reagent/Solvent | Molar Equivalent/Volume | Purpose |

| 6-Hydroxynicotinic Acid | 1.0 | Starting Material |

| Methanol | 10 volumes | Reagent and Solvent |

| Sulfuric Acid (conc.) | 0.1-0.2 | Catalyst |

| Sodium Bicarbonate (sat. aq.) | As needed | Neutralization |

Step 2: Synthesis of Methyl 6-(cyclohexylmethoxy)nicotinate

This key step utilizes the Williamson ether synthesis to form the desired ether linkage.[1][2][3] The hydroxyl group of the pyridinone tautomer of methyl 6-hydroxynicotinate is deprotonated by a suitable base to form a nucleophilic alkoxide, which then displaces the bromide from cyclohexylmethyl bromide in an S_N2 reaction.[3]

Protocol:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve methyl 6-hydroxynicotinate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (10 volumes).

-

Add a suitable base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handled with extreme care) portion-wise at room temperature.

-

Stir the mixture for 30-60 minutes to ensure complete formation of the alkoxide.

-

Add cyclohexylmethyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and maintain for 6-12 hours, monitoring by TLC or HPLC.

-

After completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 20 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield methyl 6-(cyclohexylmethoxy)nicotinate.

| Reagent/Solvent | Molar Equivalent/Volume | Purpose |

| Methyl 6-hydroxynicotinate | 1.0 | Substrate |

| Cyclohexylmethyl bromide | 1.2 | Alkylating Agent |

| Potassium Carbonate or Sodium Hydride | 1.5 or 1.1 | Base |

| Dimethylformamide (DMF) | 10 volumes | Solvent |

| Ethyl Acetate | As needed | Extraction Solvent |

| Water/Brine | As needed | Aqueous Workup |

Step 3: Synthesis of 6-(Cyclohexylmethoxy)nicotinic acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. Saponification using a base like lithium hydroxide or sodium hydroxide is a standard and effective method.

Protocol:

-

Dissolve methyl 6-(cyclohexylmethoxy)nicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or HPLC.

-

Once the hydrolysis is complete, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 3-4 with a dilute acid such as 1M hydrochloric acid.

-

The precipitated product, 6-(Cyclohexylmethoxy)nicotinic acid, is collected by filtration.

-

Wash the solid with cold water and dry under vacuum to afford the final product.

| Reagent/Solvent | Molar Equivalent/Volume | Purpose |

| Methyl 6-(cyclohexylmethoxy)nicotinate | 1.0 | Substrate |

| Lithium Hydroxide Monohydrate | 2.0-3.0 | Hydrolysis Reagent |

| Tetrahydrofuran (THF)/Water | 3:1 v/v | Solvent System |

| 1M Hydrochloric Acid | As needed | Acidification |

Alternative Synthetic Strategy: Route B

An alternative approach begins with the conversion of 6-hydroxynicotinic acid to 6-chloronicotinic acid. This can be achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 6-chloronicotinic acid can then be reacted with sodium cyclohexylmethoxide in a nucleophilic aromatic substitution reaction to yield the final product. While this route is shorter, it often requires more stringent reaction conditions and the handling of corrosive reagents.

Caption: Alternative two-step synthesis of 6-(Cyclohexylmethoxy)nicotinic acid.

Characterization and Purity Analysis

The identity and purity of the synthesized 6-(Cyclohexylmethoxy)nicotinic acid should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the presence of both the nicotinic acid and cyclohexylmethoxy moieties.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Melting Point: To determine the melting point range of the crystalline solid.

Conclusion

This technical guide outlines a reliable and well-precedented three-step synthetic pathway for the preparation of 6-(Cyclohexylmethoxy)nicotinic acid, starting from 6-hydroxynicotinic acid. The described protocols are based on fundamental organic chemistry principles, including Fischer esterification, Williamson ether synthesis, and ester hydrolysis. The detailed experimental procedures and tabulated data provide a solid foundation for researchers to successfully synthesize this compound for further investigation in various scientific disciplines. An alternative, more direct synthetic route is also presented for consideration. Adherence to standard laboratory safety practices is paramount when performing these chemical transformations.

References

- Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.

- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

-

Wikipedia contributors. (2024). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

PubChem. (n.d.). Nicotinic acid. Retrieved from [Link]

Sources

6-(Cyclohexylmethoxy)nicotinic acid CAS number and molecular formula

An In-Depth Technical Guide to 6-(Cyclohexylmethoxy)nicotinic Acid: Synthesis, Characterization, and Scientific Context

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Cyclohexylmethoxy)nicotinic acid, a derivative of nicotinic acid. As this compound is not extensively documented in publicly available chemical databases, this document focuses on its proposed synthesis, purification, and characterization based on established chemical principles and literature precedents for analogous structures.

Introduction and Molecular Profile

6-(Cyclohexylmethoxy)nicotinic acid is a heterocyclic compound featuring a pyridine-3-carboxylic acid (nicotinic acid) core. The defining feature of this molecule is the cyclohexylmethoxy group attached at the 6-position of the pyridine ring. This structural modification is of interest to medicinal chemists and drug discovery professionals due to the established biological roles of nicotinic acid and its derivatives. Nicotinic acid, also known as niacin or vitamin B3, is a well-known lipid-lowering agent and a precursor to the coenzymes NAD and NADP.[1][2] The introduction of a lipophilic cyclohexylmethoxy side chain could significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

Chemical Structure and Properties

-

IUPAC Name: 6-(Cyclohexylmethoxy)pyridine-3-carboxylic acid

-

Molecular Formula: C₁₃H₁₇NO₃

-

Molecular Weight: 235.28 g/mol

-

CAS Number: Not assigned or publicly available as of the date of this guide.

| Property | Predicted Value/Information |

| Physical State | Expected to be a white to off-white crystalline solid at room temperature. |

| Solubility | Likely to have low solubility in water and higher solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). |

| pKa | The carboxylic acid moiety will have an acidic pKa, estimated to be in the range of 4-5. |

Proposed Synthetic Pathways

The synthesis of 6-(Cyclohexylmethoxy)nicotinic acid can be logically approached through a few key pathways, primarily revolving around the formation of the ether linkage. The most direct and widely applicable method is the Williamson ether synthesis.[2][3][4]

Primary Synthetic Route: Williamson Ether Synthesis from 6-Hydroxynicotinic Acid

This is the preferred and most established route, involving the reaction of a nucleophilic alkoxide with an alkyl halide.[2][4] The synthesis begins with the commercially available or synthetically prepared 6-hydroxynicotinic acid.

Caption: Proposed Williamson Ether Synthesis of 6-(Cyclohexylmethoxy)nicotinic acid.

-

Deprotonation of 6-Hydroxynicotinic Acid:

-

To a solution of 6-hydroxynicotinic acid (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base (1.1 equivalents). Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

-

Ether Formation:

-

To the solution of the 6-hydroxynicotinate salt, add cyclohexylmethyl bromide (1.1 equivalents) dropwise.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to a pH of approximately 4-5 to protonate the carboxylic acid, causing the product to precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Alternative Synthetic Route: From 6-Chloronicotinic Acid

An alternative approach involves the nucleophilic aromatic substitution of 6-chloronicotinic acid with cyclohexylmethanol. This reaction typically requires a strong base to deprotonate the alcohol.

Caption: Alternative synthesis via nucleophilic aromatic substitution.

Proposed Characterization and Quality Control

As a novel compound, rigorous characterization is essential to confirm its identity and purity.

Spectroscopic Analysis

| Technique | Expected Results |

| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring.- Cyclohexyl Protons: A complex multiplet in the aliphatic region (typically δ 0.8-2.0 ppm).- OCH₂ Protons: A doublet adjacent to the cyclohexyl group.- COOH Proton: A broad singlet, which is exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm).- Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).- OCH₂ Carbon: A signal around δ 70-80 ppm.- Cyclohexyl Carbons: Signals in the aliphatic region (δ 20-40 ppm). |

| Mass Spec. | - (ESI-) : Expected [M-H]⁻ ion at m/z 234.12.- (ESI+) : Expected [M+H]⁺ ion at m/z 236.13. |

| FT-IR | - O-H Stretch: A broad band around 2500-3300 cm⁻¹ (carboxylic acid).- C=O Stretch: A strong absorption around 1700-1725 cm⁻¹ (carboxylic acid).- C-O-C Stretch: Absorptions in the region of 1050-1250 cm⁻¹ (ether). |

Purity Assessment

-

Melting Point: A sharp melting point range would be indicative of high purity.

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, ideally with detection at multiple wavelengths. A purity of >95% is generally required for biological screening.

Potential Applications and Research Context

While specific biological data for 6-(Cyclohexylmethoxy)nicotinic acid is not available, its structure suggests several areas of potential research:

-

GPR109A Agonism: Nicotinic acid is an agonist of the G protein-coupled receptor 109A (GPR109A), which is responsible for its lipid-lowering effects but also the common side effect of flushing. The bulky, lipophilic side chain may modulate the potency and selectivity for this receptor, potentially leading to a therapeutic with an improved side-effect profile.

-

Enzyme Inhibition: The nicotinic acid scaffold is present in various enzyme inhibitors. This derivative could be screened against a panel of enzymes to identify novel biological activities.

-

Chemical Probe: As a novel derivative, it could serve as a chemical probe to investigate the structure-activity relationships of nicotinic acid-based compounds.

Safety and Handling

As with any new chemical entity, 6-(Cyclohexylmethoxy)nicotinic acid should be handled with care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

This guide provides a foundational understanding of 6-(Cyclohexylmethoxy)nicotinic acid, from its logical synthesis to its potential scientific relevance. The proposed protocols and characterization data serve as a starting point for researchers interested in exploring this and related nicotinic acid derivatives.

References

- Boyer, J. H., & Schoen, W. (1956). 6-Hydroxynicotinic Acid. Organic Syntheses, 36, 44. doi:10.15227/orgsyn.036.0044

-

Wikipedia contributors. (2024). Nicotinic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.

- Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Spectroscopic Characterization of 6-(Cyclohexylmethoxy)nicotinic Acid: A Predictive and Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Cyclohexylmethoxy)nicotinic acid is a derivative of nicotinic acid, also known as vitamin B3. Nicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The structural modification of the nicotinic acid scaffold can lead to new therapeutic agents with altered potency, selectivity, and pharmacokinetic profiles. The introduction of a cyclohexylmethoxy group at the 6-position of the pyridine ring is anticipated to significantly impact its physicochemical properties and biological interactions.

A thorough understanding of the molecular structure is paramount in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the chemical structure of novel compounds. However, to date, a comprehensive experimental spectroscopic dataset for 6-(Cyclohexylmethoxy)nicotinic acid has not been published in the scientific literature.

This technical guide, therefore, presents a predictive and comparative analysis of the spectroscopic data for 6-(Cyclohexylmethoxy)nicotinic acid. By leveraging the well-established spectral characteristics of its core components—nicotinic acid and cyclohexylmethanol—we can forecast the expected NMR, IR, and MS data for the target molecule. This predictive approach provides a valuable reference for researchers synthesizing or working with this compound, aiding in its identification and characterization.

Molecular Structure and Predicted Spectroscopic Workflow

The workflow for the predictive analysis of 6-(Cyclohexylmethoxy)nicotinic acid's spectroscopic data is outlined below. This process begins with the analysis of the foundational molecules, nicotinic acid and cyclohexylmethanol, and culminates in the predicted spectra of the target compound.

Caption: Predictive workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 6-(Cyclohexylmethoxy)nicotinic acid are based on the known chemical shifts of nicotinic acid and cyclohexylmethanol, with adjustments for the electronic effects of the substituents.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of 6-(Cyclohexylmethoxy)nicotinic acid in a solvent like DMSO-d₆ would exhibit signals for the aromatic protons of the pyridine ring, the protons of the cyclohexylmethoxy group, and the acidic proton of the carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-(Cyclohexylmethoxy)nicotinic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H-2 | ~8.9 | d | ~2.0 | Downfield shift due to proximity to the electron-withdrawing nitrogen and deshielding from the carboxylic acid group. |

| H-4 | ~8.2 | dd | ~8.0, 2.0 | Ortho-coupling to H-5 and meta-coupling to H-2. |

| H-5 | ~7.4 | d | ~8.0 | Ortho-coupling to H-4. |

| O-CH₂ | ~4.2 | d | ~6.0 | Methylene protons adjacent to the oxygen and the cyclohexyl group. |

| Cyclohexyl-CH | ~1.8 | m | - | Methine proton of the cyclohexyl ring. |

| Cyclohexyl-CH₂ | 1.0 - 1.7 | m | - | Methylene protons of the cyclohexyl ring. |

| COOH | >12 | br s | - | Broad singlet for the acidic proton, exchangeable with D₂O. |

The proton chemical shifts for the pyridine ring of nicotinic acid are well-documented. In DMSO-d₆, the signals for H-2, H-6, H-4, and H-5 of nicotinic acid appear around 9.13, 8.83, 8.32, and 7.58 ppm, respectively[1]. The substitution of the cyclohexylmethoxy group at the 6-position will cause an upfield shift of the remaining ring protons due to its electron-donating nature through the ether linkage. The protons of the cyclohexylmethanol moiety are expected to have chemical shifts similar to those in cyclohexylmethanol itself, where the -CH₂-OH protons appear around 3.4 ppm[2][3]. The adjacent ether oxygen in the target molecule will cause a downfield shift of these methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-(Cyclohexylmethoxy)nicotinic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~167 | Carboxylic acid carbonyl carbon. |

| C-6 | ~163 | Aromatic carbon attached to the oxygen, significantly downfield. |

| C-2 | ~152 | Aromatic carbon adjacent to nitrogen. |

| C-4 | ~138 | Aromatic carbon. |

| C-3 | ~125 | Aromatic carbon attached to the carboxylic acid. |

| C-5 | ~110 | Aromatic carbon. |

| O-CH₂ | ~74 | Methylene carbon of the cyclohexylmethoxy group. |

| Cyclohexyl-CH | ~38 | Methine carbon of the cyclohexyl ring. |

| Cyclohexyl-CH₂ | 25 - 30 | Methylene carbons of the cyclohexyl ring. |

The chemical shifts of the pyridine ring carbons in nicotinic acid are approximately 153.1 (C-3), 151.7 (C-4), 140.4 (C-2), 135.0 (C-5), and 126.6 (C-1) ppm[4]. The attachment of the electron-donating cyclohexylmethoxy group at C-6 will cause a significant downfield shift for C-6 and influence the chemical shifts of the other ring carbons. The carbons of the cyclohexylmethoxy group are predicted based on the data for cyclohexylmethanol, where the -CH₂-OH carbon is at approximately 68 ppm and the ring carbons are in the 25-40 ppm range[5]. The ether linkage will slightly alter these values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 6-(Cyclohexylmethoxy)nicotinic acid will show characteristic absorption bands for the carboxylic acid, the aromatic ring, the ether linkage, and the alkyl group.

Table 3: Predicted IR Absorption Bands for 6-(Cyclohexylmethoxy)nicotinic acid

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 2950 - 2850 | Strong |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=C, C=N (Aromatic Ring) | 1600 - 1450 | Medium |

| C-O-C (Ether) | 1250 - 1050 | Strong |

| C-O (Carboxylic Acid) | 1300 - 1200 | Medium |

The IR spectrum of nicotinic acid shows a broad O-H stretch from the carboxylic acid dimer, a sharp C=O stretch around 1700 cm⁻¹, and aromatic C=C and C=N stretching bands[6][7]. Cyclohexylmethanol exhibits strong C-H stretching bands for the alkyl group and a strong C-O stretching band for the alcohol[5][8]. The predicted spectrum of 6-(Cyclohexylmethoxy)nicotinic acid will be a composite of these features, with the notable addition of a strong C-O-C stretching band characteristic of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Molecular Ion and Fragmentation Pattern

The molecular formula of 6-(Cyclohexylmethoxy)nicotinic acid is C₁₃H₁₇NO₃, with a monoisotopic mass of 235.1208 u. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 235.

The fragmentation of the molecule is expected to occur at the weakest bonds, primarily the ether linkage and the bonds adjacent to the aromatic ring and the cyclohexyl group.

Caption: Predicted major fragmentation pathways for 6-(Cyclohexylmethoxy)nicotinic acid.

Key predicted fragments include:

-

m/z 136: Loss of the cyclohexyl radical.

-

m/z 123: The molecular ion of nicotinic acid, potentially formed through a rearrangement and cleavage.[9][10]

-

m/z 97: The cyclohexylmethyl cation.

-

m/z 83: The cyclohexyl cation, resulting from the loss of the methylene group from the cyclohexylmethyl fragment.[5][11]

The fragmentation of nicotinic acid typically shows a prominent molecular ion peak and fragments corresponding to the loss of -OH and -COOH groups[9]. The mass spectrum of cyclohexylmethanol shows a base peak at m/z 55 and other significant fragments at m/z 83 and 96, corresponding to the cyclohexyl cation and loss of water, respectively[5][11]. The predicted fragmentation of the target molecule will be influenced by the stability of the resulting carbocations and radical species.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics of 6-(Cyclohexylmethoxy)nicotinic acid. By systematically analyzing the expected influences of the constituent functional groups on NMR, IR, and MS spectra, we have constructed a detailed and scientifically grounded forecast of the data. This information serves as a crucial starting point for any researcher involved in the synthesis, isolation, or characterization of this novel nicotinic acid derivative. The provided tables and diagrams offer a quick reference for expected spectral features, facilitating the confirmation of the compound's identity once experimental data becomes available. As with any predictive analysis, experimental verification remains the gold standard for structural elucidation.

References

-

FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. ResearchGate. Available at: [Link]

-

Taylor, L. D. (1962). The Infrared Spectrum of Nicotinic Acid. The Journal of Organic Chemistry, 27(11), 4064-4065. Available at: [Link]

-

Nicotinic Acid. PubChem. Available at: [Link]

-

FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Available at: [Link]

-

Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research. Available at: [Link]

-

Uses of ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Single mass spectra of nicotinic acid (a) based on PubChem data... ResearchGate. Available at: [Link]

-

Cyclohexanemethanol. PubChem. Available at: [Link]

-

Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. JOCPR. Available at: [Link]

-

Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. Available at: [Link]

-

Nicotinic Acid (210-260 nm). Starna Scientific. Available at: [Link]

-

Tricyclohexylmethanol. PubChem. Available at: [Link]

-

Nicotinic Acid at BMRB. BMRB. Available at: [Link]

-

Cyclohexanemethanol. NIST WebBook. Available at: [Link]

-

(E)-(4-Isopropyl-cyclohexyl)-methanol - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]

-

Cyclohexanemethanol. NIST WebBook. Available at: [Link]

-

Nicotinic acid, morpholide. NIST WebBook. Available at: [Link]

-

Nicotinic acid - Optional[MS (LC)] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]

-

Nicotinic acid - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]

-

Cyclohexylmethanol. Wikipedia. Available at: [Link]

-

(a) 1 H NMR and (b) 13 C NMR spectra of dinicotinic acid molecule in DMSO solution. ResearchGate. Available at: [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Available at: [Link]

-

Cyclohexanemethanol. NIST WebBook. Available at: [Link]

-

13 C NMR spectra of different isomer mixtures of 4,4 0 -dicyclohexyl methane diisocyanate. ResearchGate. Available at: [Link]

-

Tables For Organic Structure Analysis. Available at: [Link]

Sources

- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cyclohexanemethanol(100-49-2) 1H NMR [m.chemicalbook.com]

- 4. bmse000104 Nicotinic Acid at BMRB [bmrb.io]

- 5. Cyclohexanemethanol | C7H14O | CID 7507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cyclohexanemethanol [webbook.nist.gov]

- 9. myfoodresearch.com [myfoodresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. Cyclohexanemethanol [webbook.nist.gov]

Solubility and stability of 6-(Cyclohexylmethoxy)nicotinic acid

An In-Depth Technical Guide to the Solubility and Stability of 6-(Cyclohexylmethoxy)nicotinic Acid

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and chemical stability of 6-(Cyclohexylmethoxy)nicotinic acid, a novel derivative of nicotinic acid. Intended for researchers, chemists, and drug development professionals, this document outlines the core principles and detailed experimental protocols necessary for a thorough physicochemical characterization. The narrative emphasizes the causality behind experimental design, adherence to regulatory standards, and the development of robust, self-validating analytical methodologies. By synthesizing established principles of pharmaceutical analysis with practical, field-proven insights, this guide serves as an essential resource for advancing the preclinical development of this compound.

Introduction: Physicochemical Characterization in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. 6-(Cyclohexylmethoxy)nicotinic acid, as a derivative of the well-known nicotinic acid (Vitamin B3)[1][2][3], presents a unique profile. Its structure, featuring a carboxylic acid group on a pyridine ring and a bulky, lipophilic cyclohexylmethoxy side chain, suggests a complex interplay of factors governing its behavior in solution and under stress.

The carboxylic acid moiety implies pH-dependent solubility, while the ether linkage in the side chain may be susceptible to hydrolytic or oxidative degradation. A comprehensive understanding of these attributes is not merely a data-gathering exercise; it is a foundational step in de-risking the molecule for further development. Forced degradation studies, conducted under conditions more severe than standard stability testing, are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods, as mandated by regulatory bodies like the FDA and EMA.[4][5][6] This guide provides the strategic and tactical framework for conducting these critical investigations.

Aqueous and Solvent Solubility Assessment

Solubility dictates the rate and extent of drug absorption and is a critical parameter for formulation development. The presence of both a polar carboxylic acid group and a non-polar cyclohexylmethoxy group in the target molecule suggests that its solubility will be highly dependent on the nature of the solvent system.

Rationale for Solvent Selection

The choice of solvents is strategic, aiming to simulate biological environments and predict behavior during manufacturing.

-

Aqueous Buffers (pH 2.0, 4.5, 6.8, 7.4): These are selected to mimic the pH range of the gastrointestinal tract and physiological pH. Since nicotinic acid is amphoteric[1], the ionization state and thus the solubility of 6-(Cyclohexylmethoxy)nicotinic acid are expected to be highly pH-dependent.

-

Organic and Co-solvents (Ethanol, Propylene Glycol, DMSO): These are commonly used in formulation development.[7][8][9] Data from these solvents provide insights into potential formulation strategies for both oral and parenteral administration. For instance, studies on nicotinic acid have shown its solubility to be highest in DMSO, followed by ethanol and water.[8][9]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method remains the gold standard for its reliability and direct measurement of thermodynamic equilibrium solubility.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 6-(Cyclohexylmethoxy)nicotinic acid to a series of glass vials, each containing a known volume of the selected solvent (e.g., 5 mL). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to ensure clear separation of the supernatant from the solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. The concentration is determined against a standard calibration curve.

Data Presentation and Interpretation

The quantitative results should be summarized for clarity.

Table 1: Hypothetical Solubility Data for 6-(Cyclohexylmethoxy)nicotinic acid

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| pH 2.0 Buffer (0.1 N HCl) | 25 | 0.5 |

| pH 4.5 Acetate Buffer | 25 | 2.1 |

| pH 6.8 Phosphate Buffer | 25 | 8.5 |

| pH 7.4 Phosphate Buffer | 25 | 9.2 |

| Water | 25 | 1.8 |

| Ethanol | 25 | 15.0 |

| DMSO | 25 | >100 |

Interpretation: The expected trend is low solubility at acidic pH due to the protonation of the carboxylic acid, and increasing solubility as the pH rises and the molecule ionizes to its more soluble carboxylate form. High solubility in organic solvents like ethanol and DMSO is anticipated due to the lipophilic cyclohexylmethoxy group.

Chemical Stability and Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[5][10] The primary goals are to identify likely degradation products, establish degradation pathways, and validate that the chosen analytical methods are "stability-indicating."[4][6] A degradation of 5-20% is typically targeted to ensure that degradants are detectable without excessively breaking down the main component.[11]

Development of a Stability-Indicating HPLC Method

A prerequisite for any stability study is a validated analytical method that can separate the parent compound from all potential degradation products.

-

Method: Reversed-phase HPLC with UV detection is the standard approach.

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to ensure separation of compounds with varying polarities.

-

Validation: The method must demonstrate specificity, linearity, accuracy, and precision, ensuring it can accurately quantify the parent drug and detect impurities.[12]

Experimental Protocols for Forced Degradation

The following protocols outline the standard stress conditions applied to a solution of the drug substance (e.g., at 1 mg/mL).

1. Acidic Hydrolysis:

- Condition: 0.1 N HCl at 60 °C.

- Procedure: Dissolve the compound in the acidic solution. Place samples in a temperature-controlled bath. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, dilute with mobile phase, and analyze by HPLC.

2. Basic Hydrolysis:

- Condition: 0.1 N NaOH at 60 °C.

- Procedure: Follow the same procedure as for acidic hydrolysis, but neutralize samples with an equivalent amount of acid before analysis. The ether linkage could potentially be susceptible to cleavage under harsh basic conditions.

3. Oxidative Degradation:

- Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

- Procedure: Dissolve the compound in a solution of 3% H₂O₂. Protect from light. Withdraw and analyze samples at specified time points. The pyridine ring and the ether linkage are potential sites of oxidation.

4. Thermal Degradation:

- Condition: Solid drug substance at 80 °C.

- Procedure: Place the solid compound in a temperature-controlled oven. At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze.

5. Photostability:

- Condition: As per ICH Q1B guidelines, expose the solid drug and a solution to a light source providing combined UV and visible light (e.g., Option 1: D65/ID65 lamps).[10]

- Procedure: Expose samples for a specified duration while running a dark control in parallel. Analyze the samples at the end of the exposure period.

Data Presentation and Interpretation

A summary table is essential for comparing stability across different stress conditions.

Table 2: Hypothetical Forced Degradation Results for 6-(Cyclohexylmethoxy)nicotinic acid

| Stress Condition | Time | Assay (%) | % Degradation | Major Degradants (Retention Time, min) |

| Control (t=0) | 0 | 100.0 | 0 | - |

| 0.1 N HCl, 60 °C | 24h | 95.2 | 4.8 | RRT 0.85 |

| 0.1 N NaOH, 60 °C | 24h | 88.5 | 11.5 | RRT 0.70, RRT 1.15 |

| 3% H₂O₂, RT | 8h | 91.3 | 8.7 | RRT 1.25 (N-oxide) |

| Thermal (Solid), 80 °C | 7 days | 99.1 | 0.9 | - |

| Photolytic (ICH Q1B) | - | 98.8 | 1.2 | - |

Interpretation: The molecule shows good stability under thermal and photolytic stress. It exhibits some sensitivity to acid hydrolysis and moderate sensitivity to base hydrolysis and oxidation. The formation of multiple degradants under basic conditions suggests a more complex degradation pathway, possibly involving the ether linkage. The peak at RRT 1.25 in the oxidative sample is likely the pyridine N-oxide, a common degradation product for pyridine-containing compounds.

Visualizing Workflows and Pathways

Diagrams provide an intuitive overview of complex processes and relationships.

Overall Physicochemical Characterization Workflow

Caption: Workflow for solubility and stability characterization.

Potential Degradation Pathways

Caption: Postulated primary degradation pathways.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded methodology for assessing the solubility and stability of 6-(Cyclohexylmethoxy)nicotinic acid. The outlined protocols for equilibrium solubility and forced degradation are designed to generate the critical data required for informed decision-making in the drug development process. The hypothetical data suggests that while the molecule possesses favorable solubility characteristics in organic solvents and at neutral pH, its susceptibility to hydrolytic and oxidative degradation warrants careful consideration during formulation and storage.

Future work should focus on the structural elucidation of the major degradation products using techniques such as LC-MS/MS and NMR. This information is vital for understanding the degradation mechanisms fully and for assessing the potential toxicity of any impurities that may form in the final drug product.

References

- Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

- ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.

- Arcinova. A practical guide to forced degradation and stability studies for drug substances.

- Molecular Energetics Group, Universidade de Lisboa. Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies.

- ChemicalBook. Nicotinic acid CAS#: 59-67-6.

-

Hardman, T. C., et al. (2008, September 24). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. Available from: [Link]

- Ferreira, O., et al. Author's personal copy - Index of /.

- Zhang, L., et al. (2007, February 19). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed.

- Ferreira, O., et al. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate.

- Jouyban, A., et al. (2019). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Regular Article.

- PubChem. Nicotinic acid | C6H5NO2 | CID 938.

- CompTox Chemicals Dashboard. (2025, October 15). 6-Methylnicotinic acid Properties.

- PubChem. 6-Methoxynicotinic acid | C7H7NO3 | CID 592499.

- Al-Ostath, A., et al. (2021, December 30). Nicotinic acid derivatives: Application and uses, review. ResearchGate.

- KEGG. KEGG COMPOUND: C00253.

- Wikipedia. Nicotinic acid.

- Cheméo. Niacin (CAS 59-67-6) - Chemical & Physical Properties.

- IUPHAR/BPS Guide to PHARMACOLOGY. nicotinic acid | Ligand page.

- Chem-Impex. Nicotinic acid.

- University of Newcastle. Chemical Properties.

- SIELC Technologies. (2005, January 12). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid).

- Merck. Nicotinic acid CAS 59-67-6 | 818714.

- Carl ROTH. Nicotinic acid, 100 g - Vitamine.

Sources

- 1. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]

- 2. KEGG COMPOUND: C00253 [kegg.jp]

- 3. chemimpex.com [chemimpex.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]

- 8. refp.cohlife.org [refp.cohlife.org]

- 9. researchgate.net [researchgate.net]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. onyxipca.com [onyxipca.com]

- 12. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Pharmacological Profiling of Nicotinic Acid Derivatives: From Metabolic Regulation to Targeted Oncology

Executive Summary

Nicotinic acid (Niacin, Vitamin B3) is often pigeonholed as a simple lipid-lowering agent. However, for the medicinal chemist, the pyridine-3-carboxylic acid scaffold represents a privileged structure with versatile electronic properties and diverse binding modalities. This guide moves beyond the basic vitamin deficiency narrative to explore the high-value biological activities of nicotinic acid derivatives, specifically focusing on GPR109A-mediated anti-inflammatory pathways , antitubercular hydrazide "warheads," and VEGFR-2 targeted oncology .

Structural Logic: The Pyridine Core

The pharmacological versatility of nicotinic acid stems from the electron-deficient pyridine ring. The nitrogen atom acts as an electron sink, making the ring susceptible to nucleophilic attack at the C2 and C6 positions, while the C3 carboxylic acid offers a handle for derivatization (esters, amides, hydrazides) that modulates lipophilicity (LogP) and receptor binding affinity.

Key Modification Zones

-

C3-Carboxyl Modifications: Conversion to hydrazides or oxadiazoles dramatically alters the hydrogen bond donor/acceptor profile, crucial for antimicrobial activity.

-

C2/C6-Aryl Substitutions: Introduction of hydrophobic aryl groups here enhances interaction with hydrophobic pockets in kinases (e.g., VEGFR-2) or bacterial enzymes (e.g., InhA).

Therapeutic Deep Dives

A. The GPR109A Axis: Beyond Lipids to Inflammation

While historically known for antidyslipidemic effects, the primary value of nicotinic acid derivatives in modern drug development lies in the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) .[1]

-

Mechanism: GPR109A is highly expressed on immune cells (neutrophils, macrophages).[2] Agonism by nicotinic acid derivatives inhibits adenylyl cyclase, reducing cAMP levels. This suppression of cAMP inhibits the Protein Kinase A (PKA) pathway, subsequently blocking the nuclear translocation of NF-κB.

-

Therapeutic Outcome: Reduction in pro-inflammatory cytokines (TNF-α, IL-6, MCP-1) independent of lipid levels.[3] This is critical for treating atherosclerosis and potentially diabetic retinopathy.

-

Recent Advances: 2024 studies have focused on masking the free carboxylic acid (e.g., esterification) to reduce the cutaneous flushing side effect (mediated by Langerhans cells) and gastric irritation while maintaining GPR109A affinity [1].

B. Antitubercular Activity: The Hydrazide Warhead

The structural similarity between nicotinic acid hydrazides and Isoniazid (isonicotinic acid hydrazide) is not coincidental.

-

SAR Insight: The hydrazide moiety (-CONHNH2) is essential. It likely acts as a prodrug, activated by bacterial catalase-peroxidase (KatG) to form an isonicotinoyl radical that inhibits InhA (enoyl-ACP reductase).

-

Lipophilicity Factor: Recent derivatives, specifically Isatin-based nicotinic acid hydrazides , have shown superior activity against M. tuberculosis.[4][5][6][7] The introduction of halogens (Cl, Br) at the 5-position of the isatin ring increases LogP, facilitating penetration through the waxy mycobacterial cell wall [2].

C. Oncology: VEGFR-2 Inhibition

Certain nicotinic acid derivatives function as ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) .

-

Mechanism: The pyridine nitrogen and the carbonyl oxygen of the derivative often form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

-

Potency: Specific derivatives (e.g., Compound 5c) have demonstrated IC50 values in the nanomolar range (0.068 µM), inducing apoptosis via the Caspase-3 pathway and inhibiting angiogenesis [3].[8]

Data Presentation

Table 1: Comparative Antitubercular Activity of Nicotinic Acid Hydrazides

Data derived from recent SAR studies on isatin-nicotinic acid conjugates [2].

| Compound ID | R-Group (Isatin 5-pos) | LogP | MIC (µg/mL) vs M. tuberculosis | Cytotoxicity (Selectivity) |

| Ref (Isoniazid) | - | -0.70 | 0.2 - 0.5 | Low |

| Compound 4c | H (Parent Hydrazide) | 1.53 | >100 (Inactive) | N/A |

| Compound 8a | H (Isatin fused) | 2.17 | 25.0 | Moderate |

| Compound 8b | Cl | 2.76 | 12.5 | Non-toxic to host cells |

| Compound 8c | Br | 2.89 | 6.25 | High Selectivity |

Analysis: There is a direct correlation between the lipophilicity (LogP) driven by the halogen size (Br > Cl > H) and the antitubercular potency.

Visualization

Diagram 1: GPR109A Anti-Inflammatory Signaling Pathway

This diagram illustrates how Nicotinic Acid (NA) agonism suppresses inflammation in macrophages.

Caption: GPR109A activation leads to Gi-mediated inhibition of AC, reducing cAMP/PKA signaling, thereby blocking NF-κB translocation and cytokine release.

Diagram 2: SAR Logic of Antitubercular Derivatives

Visualizing the structural requirements for potency.

Caption: Structural progression from the core scaffold to the active halogenated isatin-hydrazide derivative.

Experimental Protocols

Protocol A: Synthesis of 6-Aryl-2-methylnicotinohydrazides

This protocol utilizes a one-pot Hantzsch-like synthesis followed by hydrazinolysis. This method is preferred for its atom economy and yield.

-

Precursor Synthesis (Ethyl 2-methyl-6-arylnicotinates):

-

Reagents: Enaminone (5 mmol), Ethyl acetoacetate (5.5 mmol), Ammonium acetate (40 mmol).[5]

-

Solvent: Glacial acetic acid (15 mL).

-

Procedure: Reflux the mixture for 5 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to room temperature. Pour into crushed ice. Filter the precipitate, wash with water, and recrystallize from ethanol.[9]

-

-

Hydrazide Formation:

-

Reagents: Ethyl ester from Step 1 (5 mmol), Hydrazine hydrate 99% (5 mL).

-

Procedure: Reflux the mixture for 3 hours. The excess hydrazine acts as both reactant and solvent.

-

Workup: Cool the reaction mixture. The solid product will precipitate. Filter, wash with cold ethanol, and recrystallize from dioxane.

-

Validation: Confirm structure via IR (look for NH/NH2 peaks at 3200-3400 cm⁻¹) and 1H-NMR.

-

Protocol B: In Vitro VEGFR-2 Kinase Inhibition Assay

To validate anticancer potential.

-

Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Enzyme Mix: Mix recombinant human VEGFR-2 kinase (0.1 µ g/well ) with peptide substrate (Poly Glu:Tyr 4:1) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).

-

Reaction: Add test compounds at varying concentrations (0.01 - 10 µM). Initiate reaction by adding ATP (10 µM, containing [γ-33P]ATP).

-

Incubation: Incubate at 30°C for 45 minutes.

-

Termination: Stop reaction with 3% phosphoric acid.

-

Quantification: Spot aliquots onto P81 phosphocellulose filters. Wash 3x with 0.75% phosphoric acid. Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

-

Ahmed, E. M., et al. (2024).[10][11] Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. Link

-

Eldehna, W. M., et al. (2015).[7] Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules. Link

-

BenchChem Technical Support. (2023).[8] A Comparative Analysis of the Cytotoxicity of Nicotinic Acid Analogs in Cancer Cell Lines. BenchChem. Link

-

Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation. Link

-

Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Design, synthesis and antitubercular activity of certain nicotinic Acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oipub.com [oipub.com]

- 8. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciencescholar.us [sciencescholar.us]

- 10. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

- 11. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Target Deconvolution of 6-(Cyclohexylmethoxy)nicotinic Acid: A Multiphysics Approach

This technical guide details the in silico target prediction and validation workflow for 6-(Cyclohexylmethoxy)nicotinic acid , a lipophilic analog of niacin (Vitamin B3).

Executive Summary

6-(Cyclohexylmethoxy)nicotinic acid is a structural hybrid combining the pharmacophore of nicotinic acid (niacin) with a lipophilic cyclohexylmethoxy tail at the C6 position. While the carboxylic acid "head" suggests affinity for the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) , the bulky lipophilic "tail" significantly alters its physicochemical profile (LogP) and potential binding kinetics compared to the endogenous ligand.

This guide provides a rigorous, self-validating computational workflow to predict its primary biological targets, validate the binding mode using Cryo-EM structural data (PDB: 8IJA), and assess its druggability.

Part 1: Chemical Profile & Ligand Preparation

Objective: Generate a bio-realistic 3D conformer ensemble for molecular docking.

The biological activity of this compound is driven by two distinct domains:

-

The Orthosteric Anchor: The pyridine-3-carboxylic acid moiety (pKa ~4.8), which is predominantly anionic at physiological pH (7.4).

-

The Hydrophobic Payload: The cyclohexylmethoxy group, which requires specific hydrophobic sub-pockets within the receptor.

Ligand Generation Protocol

Step 1: 2D to 3D Conversion

-

SMILES Input: C1(CCCCC1)COC2=NC=C(C(=O)O)C=C2

-

Chirality: The cyclohexyl ring can adopt chair/boat conformations; the lowest energy "chair" conformer is prioritized.

Step 2: Ionization State (Epik/LigPrep)

-

Generate states at pH 7.0 ± 2.0.

-

Critical Check: Ensure the carboxylic acid is deprotonated (

). This anion is essential for the salt bridge with Arg111 in the HCAR2 binding pocket.

Step 3: Energy Minimization

-

Force Field: OPLS4 (optimized for liquid simulations).

-

Constraint: Torsion sampling is critical for the ether linker (-O-CH2-) to ensure the tail does not sterically clash with the pyridine ring.

Part 2: Target Fishing (Polypharmacology Prediction)

Objective: Unbiased identification of potential protein targets based on 2D similarity and pharmacophore mapping.

Before assuming HCAR2 is the only target, we employ a "reverse docking" or similarity ensemble approach to identify off-targets (e.g., PPARs or FFARs).

Methodology

-

SwissTargetPrediction: Screens the compound against ~3,000 human proteins based on 2D/3D similarity to known actives.

-

SEA (Similarity Ensemble Approach): Compares the set of ligands known to bind a target against the query molecule.

Predicted Target Profile (Data Summary)